1,3-Cyclopentanediol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 351119. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

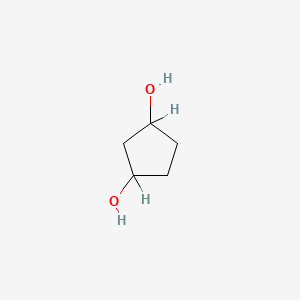

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopentane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-4-1-2-5(7)3-4/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUPJBRGQCEZSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871255 | |

| Record name | Cyclopentane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59719-74-3, 16326-97-9 | |

| Record name | 1,3-Cyclopentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59719-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclopentanediol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016326979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059719743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59719-74-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Cyclopentanediol CAS number and properties

An In-depth Technical Guide to 1,3-Cyclopentanediol

Introduction

This compound is a cyclic organic compound featuring a five-membered ring with two hydroxyl (-OH) groups at the first and third positions. This diol exists as cis and trans stereoisomers and is typically available as a mixture. It is a viscous, colorless liquid at room temperature that is soluble in water and various organic solvents.[1] The presence of two hydroxyl groups allows it to participate in hydrogen bonding, influencing its physical properties and reactivity.[1]

Traditionally produced from non-renewable cyclopentadiene, recent advancements have established cost-effective and scalable synthesis routes from renewable biomass sources like furfuryl alcohol.[2][3] this compound serves as a valuable building block and monomer in diverse fields. Its applications range from polymer chemistry, where it is used to synthesize polyesters and polyurethanes, to the pharmaceutical industry, where its structural motif is found in various biologically active compounds.[4][5][6]

Chemical Identifiers

The Chemical Abstracts Service (CAS) has assigned different numbers to the stereoisomeric mixture and the individual cis and trans isomers.

| Identifier | Mixture of cis and trans | cis-isomer | trans-isomer |

| CAS Number | 59719-74-3[7][8][9][10] | 16326-97-9[11] | 16326-98-0[12] |

| Molecular Formula | C₅H₁₀O₂[7][8][10] | C₅H₁₀O₂[11] | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol [7][8][9][10] | 102.13 g/mol [11] | 102.13 g/mol |

| InChI Key | NUUPJBRGQCEZSI-UHFFFAOYSA-N[7][13] | NUUPJBRGQCEZSI-SYDPRGILSA-N[11] | N/A |

| Synonyms | Cyclopentane-1,3-diol, 1,3-Dihydroxycyclopentane[1][9] | (Z)-1,3-Cyclopentanediol[11] | (+/-)-trans-1,3-cyclopentanediol[12] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Data is provided for the common cis/trans mixture, with specific isomer data included where available.

| Property | Value (Mixture of cis and trans) | Value (cis-isomer) | Value (trans-isomer) |

| Appearance | Liquid, Clear colorless to slightly yellow[13][14] | N/A | N/A |

| Melting Point | 40 °C (lit.)[7][13] | 1.26 °C (274.41 K)[15] | 40 °C[12] |

| Boiling Point | 80-85 °C @ 0.1 mmHg (lit.)[7][13]91 °C @ 0.8 mmHg | 235.62 °C (508.77 K) at normal pressure[15] | 151.45 °C (rough estimate)[12] |

| Density | 1.094 g/mL at 25 °C (lit.)[7][13] | N/A | 1.0940 g/mL[12] |

| Refractive Index | n20/D 1.484 (lit.)[7][13] | N/A | 1.4830 (estimate)[12] |

| Flash Point | 113 °C (235.4 °F) - closed cup[16] | N/A | N/A |

| pKa | 14.65 ± 0.40 (Predicted)[13] | N/A | N/A |

| Storage Temperature | 2-8 °C Refrigerator[9] | N/A | 2-8 °C[12] |

Synthesis and Experimental Protocols

While traditionally derived from fossil fuels, a modern, sustainable synthesis route starting from furfuryl alcohol has been developed, making this compound a renewable chemical.[2][3]

Logical Workflow for Renewable Synthesis

Caption: Sustainable synthesis of this compound from furfuryl alcohol.

Experimental Protocol: Synthesis from Furfuryl Alcohol

The following protocol is a summary of the industrially scalable method developed for producing this compound from renewable furfuryl alcohol.[2][4][17]

Step 1: Aqueous Phase Rearrangement of Furfuryl Alcohol

-

Objective: To convert furfuryl alcohol into 4-hydroxycyclopent-2-enone.

-

Reactants & Catalysts:

-

Methodology:

-

The aqueous solution of furfuryl alcohol is prepared.

-

The base catalyst (MgAl-HT) is added to the solution.

-

The reaction is carried out in a suitable reactor under controlled temperature and pressure.

-

Upon completion, the catalyst is separated from the reaction mixture. The resulting aqueous solution contains the intermediate, 4-hydroxycyclopent-2-enone.

-

Step 2: Hydrogenation of 4-hydroxycyclopent-2-enone

-

Objective: To hydrogenate the intermediate to yield this compound.

-

Reactants & Catalysts:

-

Methodology:

-

The solution of 4-hydroxycyclopent-2-enone is placed in a high-pressure reactor.

-

The hydrogenation catalyst (Raney® Ni) and solvent (THF) are added.

-

The reactor is pressurized with hydrogen gas.

-

The reaction is conducted under controlled temperature and pressure until the hydrogenation is complete.

-

After the reaction, the catalyst is filtered off.

-

The final product, this compound, is purified from the solvent, typically via distillation.

-

This two-step process has achieved high overall carbon yields of up to 72.0% in large-scale tests.[2][4]

Applications in Research and Drug Development

This compound is a versatile compound with significant applications in polymer science and as a structural scaffold in medicinal chemistry.

Core Applications Overview

Caption: Major application areas for this compound.

-

Polymer Chemistry: As a diol, it serves as a monomer for polycondensation reactions. It is used to synthesize polyesters and has been successfully incorporated as a monomer in the synthesis of polyurethanes.[2][4][6] The thermal stability of polymers derived from this compound has been studied, noting that the trans-isomer exhibits better thermal stability than the cis-isomer.[3]

-

Chemical Intermediate: It is a precursor in the synthesis of other organic compounds. For example, it has been used to prepare this compound bis(4-methylbenzenesulfonate) and β-hydroxy-substituted cyclic carbonyl compounds.[7]

-

Pharmaceutical and Drug Development: The cis-1,3-cyclopentanediol framework is a crucial structural motif found in numerous biologically active compounds, both natural and synthetic.[5]

-

Scaffold for Natural Products: This motif is present in medicinally relevant molecules like prostaglandins (involved in inflammation and other physiological processes), furanocembranoid diterpenes, and norcembranoid diterpenes.[5]

-

Building Block: Enantioselective syntheses have been developed to create functionalized cis-1,3-cyclopentanediol building blocks, enabling access to these complex molecular architectures for drug discovery.[5][18]

-

Potential Therapeutic Activity: Derivatives are being explored for their own therapeutic potential.[6] Some research suggests it may act as an inhibitor of tyrosine kinases, making it a potential area of interest for cancer research.[1]

-

Role as a Pharmaceutical Building Block

Caption: Role of the cis-1,3-cyclopentanediol motif in bioactive compounds.

Safety and Handling

-

Flash Point: 113 °C (235.4 °F) - closed cup.[16]

-

Storage: Recommended storage is in a refrigerator at 2-8 °C.[9]

-

Hazards: GHS classification indicates it is not classified as hazardous.[19] However, standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should always be observed when handling this chemical.

References

- 1. CAS 59719-74-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Industrially scalable and cost-effective synthesis of this compound with furfuryl alcohol from lignocellulose - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Small-scale screening of novel biobased monomers: the curious case of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Industrially scalable and cost-effective synthesis of this compound with furfuryl alcohol from lignocellulose - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound | 59719-74-3 [smolecule.com]

- 7. 1,3-环戊二醇,顺反异构体混合物 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound Mixture of cis and trans [oakwoodchemical.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. scbt.com [scbt.com]

- 11. This compound, cis- [webbook.nist.gov]

- 12. (+/-)-trans-1,3-cyclopentanediol | 16326-98-0 [chemicalbook.com]

- 13. This compound | 59719-74-3 [chemicalbook.com]

- 14. This compound (cis- and trans- mixture) [cymitquimica.com]

- 15. This compound, cis- (CAS 16326-97-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. 1,3-环戊二醇,顺反异构体混合物 95% | Sigma-Aldrich [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. Enantioselective synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cyclopentane-1,3-diol | C5H10O2 | CID 100165 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Cyclopentanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclopentanediol is a cyclic organic compound featuring a five-membered ring with two hydroxyl groups at the first and third positions. This diol exists as three stereoisomers: the cis isomer, which is a meso compound, and a pair of trans enantiomers ((1R,3R) and (1S,3S)).[1][2] The rigid cyclopentane (B165970) scaffold and the stereochemical diversity of this compound make it a valuable chiral building block in the synthesis of a wide array of biologically active molecules and natural products.[3] Its utility is particularly noted in the development of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its stereoisomers, and relevant experimental methodologies.

Stereoisomers of this compound

This compound has two chiral centers, leading to the possibility of three distinct stereoisomers. The cis isomer possesses a plane of symmetry, rendering it achiral (a meso compound). The trans isomers exist as a pair of non-superimposable mirror images, known as enantiomers, which are optically active.[2][4]

Caption: Stereoisomers of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data for the mixture of isomers, as well as for the individual cis and trans isomers, are provided where available.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | [5] |

| Molecular Weight | 102.13 g/mol | [5][6] |

| Appearance | Colorless to slightly yellow liquid | [7] |

| CAS Number | 59719-74-3 (mixture of cis and trans) | [6] |

| 16326-97-9 (cis) | [8] | |

| 16326-98-0 (trans) | [9] |

Physicochemical Data

| Property | cis-1,3-Cyclopentanediol | trans-1,3-Cyclopentanediol | Mixture of Isomers | Reference |

| Melting Point | 40 °C | [3][6] | ||

| Boiling Point | 80-85 °C at 0.1 mmHg | [3][6] | ||

| Density | 1.094 g/mL at 25 °C | [6][7] | ||

| Refractive Index (n20/D) | 1.484 | [6][7] | ||

| Flash Point | >113 °C (>235.4 °F) | [6] | ||

| Topological Polar Surface Area | 40.5 Ų | 40.5 Ų | [9][10] | |

| Hydrogen Bond Donor Count | 2 | 2 | [9][10] | |

| Hydrogen Bond Acceptor Count | 2 | 2 | [9][10] |

Experimental Protocols

Synthesis of this compound from Furfuryl Alcohol

A scalable and cost-effective synthesis route for this compound has been developed from renewable furfuryl alcohol. The process involves two main steps: aqueous phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by hydrogenation.[11]

Step 1: Aqueous Phase Rearrangement of Furfuryl Alcohol

-

Reaction: Furfuryl alcohol is rearranged in an aqueous solution to form 4-hydroxycyclopent-2-enone.

-

Catalyst: The reaction can be promoted by the presence of a small amount of a base catalyst, which helps to suppress the formation of levulinic acid, a byproduct that can catalyze the polymerization of furfuryl alcohol.[11]

-

Solvent: Water is used as the solvent for this step.

Step 2: Hydrogenation of 4-hydroxycyclopent-2-enone

-

Reaction: The 4-hydroxycyclopent-2-enone intermediate is then hydrogenated to yield this compound.

-

Catalyst: RANEY® Ni is an effective catalyst for this hydrogenation step.[11]

-

Solvent: Tetrahydrofuran (THF) has been shown to be a suitable solvent, leading to higher carbon yields of the final product.[11]

Caption: Synthesis of this compound from Furfuryl Alcohol.

Purification by Fractional Distillation

A mixture of cis and trans isomers of this compound can be separated based on their different boiling points using fractional distillation under vacuum.[1]

-

Apparatus: A standard fractional distillation setup is used, including a round-bottom flask, a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump.

-

Procedure:

-

The mixture of this compound isomers is placed in the round-bottom flask.

-

The system is evacuated to the desired pressure.

-

The flask is heated in an oil bath.

-

Fractions are collected at different boiling point ranges, yielding mixtures with varying ratios of cis and trans isomers.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10 mg of the this compound sample is dissolved in about 0.5 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[12]

-

Instrumentation: ¹H and ¹³C NMR spectra can be recorded on a standard NMR spectrometer (e.g., 300 MHz or 500 MHz).

-

¹H NMR (CDCl₃, 300 MHz) of a trimer containing this compound: δ 7.12 (m, 2H), 5.46 (m, 2.27H), 4.60 (m, 1.74H), 4.51 (m, 0.16H), 2.22 (m, 2.53H), 2.12 (m, 5.91H), 1.85 (m, 2.56H), 1.73 (m, 1.82H).[13]

-

¹³C NMR (CDCl₃, 300 MHz) of a trimer containing this compound: δ 158.4 (C=O), 146.8 (C-O, furan (B31954) ring) 118.7 (C-C, furan ring) 79.7 (CH-OR ring) 73.2 (CH-OH ring), 41.6 (CH₂ ring), 32.8 (CH₂ ring), 30.3 (CH₂ ring).[13]

Mass Spectrometry (MS)

-

Electron Ionization (EI) Mass Spectrometry: EI-MS can be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ would be expected at m/z 102.

-

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) Mass Spectrometry: This technique is particularly useful for analyzing polymers synthesized from this compound.

-

Matrix: 2,5-dihydroxybenzoic acid (DHB) or trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB).

-

Cationizing Agent: Sodium trifluoroacetate (B77799) or potassium trifluoroacetate.[1]

-

Sample Preparation: The polymer sample is dissolved in a suitable solvent (e.g., HFIP), mixed with the matrix and cationizing agent, and spotted onto the MALDI target plate.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: A standard FTIR spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or transmission cell).

-

Expected Absorptions:

-

A broad band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups.

-

Bands in the region of 3000-2850 cm⁻¹ due to C-H stretching vibrations of the cyclopentane ring.

-

A band in the region of 1100-1000 cm⁻¹ corresponding to the C-O stretching vibration.

-

Applications in Drug Development and Organic Synthesis

This compound, particularly in its enantiomerically pure forms, serves as a versatile chiral building block for the synthesis of complex molecules with potential therapeutic applications. The rigid five-membered ring provides a well-defined scaffold for the spatial arrangement of functional groups, which is crucial for molecular recognition and biological activity.

The cis-1,3-cyclopentanediol motif is a key structural component in various biologically active natural products, including certain prostaglandins (B1171923) and furanocembranoid diterpenes.[14] Its incorporation into synthetic molecules can lead to novel drug candidates. For instance, derivatives of 1,3-cyclopentanedione, a related compound, have been investigated as thromboxane (B8750289) A2 receptor antagonists, which are of interest for the treatment of cardiovascular diseases.[5]

Caption: Role of this compound in Drug Development.

Conclusion

This compound is a fundamentally important cyclic diol with well-defined stereochemical properties. Its availability from renewable resources enhances its attractiveness for various applications. The distinct properties of its cis and trans isomers, coupled with its utility as a chiral building block, make it a valuable compound for researchers in organic synthesis, materials science, and drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in scientific research and development.

References

- 1. Small-scale screening of novel biobased monomers: the curious case of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 3. This compound | 59719-74-3 [chemicalbook.com]

- 4. brainly.com [brainly.com]

- 5. Potent, Long-Acting Cyclopentane-1,3-Dione Thromboxane (A2)-Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, mixture of cis and trans 95 59719-74-3 [sigmaaldrich.com]

- 7. alkemix.eu [alkemix.eu]

- 8. This compound, cis- [webbook.nist.gov]

- 9. This compound, trans- | C5H10O2 | CID 6951525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cis-Cyclopentane-1,3-diol | C5H10O2 | CID 643068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Industrially scalable and cost-effective synthesis of this compound with furfuryl alcohol from lignocellulose - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 13. rsc.org [rsc.org]

- 14. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1,3-Cyclopentanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Cyclopentanediol is a diol of significant interest in organic synthesis and drug development due to the stereochemical arrangement of its hydroxyl groups, which provides a scaffold for the synthesis of a variety of complex molecules. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and conformational analysis of its stereoisomers. Detailed experimental protocols for the synthesis and separation of these isomers are presented, along with a thorough compilation of their physical and spectroscopic properties to aid in their identification and utilization.

Molecular Structure and Stereochemistry

This compound possesses two stereocenters at carbons 1 and 3. This gives rise to three distinct stereoisomers: a meso compound (cis-1,3-cyclopentanediol) and a pair of enantiomers (trans-1,3-cyclopentanediol).

-

cis-1,3-Cyclopentanediol ((1R,3S)-cyclopentane-1,3-diol): This isomer has both hydroxyl groups on the same side of the cyclopentane (B165970) ring. Due to a plane of symmetry, it is an achiral meso compound.[1]

-

trans-1,3-Cyclopentanediol: In this configuration, the hydroxyl groups are on opposite sides of the ring. This arrangement results in a pair of non-superimposable mirror images, or enantiomers:

-

(1R,3R)-cyclopentane-1,3-diol

-

(1S,3S)-cyclopentane-1,3-diol

-

The relationship between these stereoisomers can be visualized as follows:

Physical and Spectroscopic Properties

The physical and spectroscopic properties of the stereoisomers of this compound are crucial for their identification and separation. While data for the mixture of isomers is readily available, specific data for each stereoisomer is more challenging to find.

Physical Properties

| Property | cis-1,3-Cyclopentanediol | trans-1,3-Cyclopentanediol (racemic) | (1R,3R)-1,3-Cyclopentanediol | (1S,3S)-1,3-Cyclopentanediol | Mixture (cis & trans) |

| Melting Point (°C) | 31[2] | 40[3] | Data not available | Data not available | 40[4] |

| Boiling Point (°C/mmHg) | Data not available | Data not available | Data not available | Data not available | 80-85 / 0.1[4] |

| Density (g/mL at 25°C) | Data not available | Data not available | Data not available | Data not available | 1.094[4] |

| Refractive Index (n20/D) | Data not available | Data not available | Data not available | Data not available | 1.484[5] |

| CAS Number | 16326-97-9[6] | 16326-98-0[7] | 16326-98-0[7] | 185399-66-0[7] | 59719-74-3[4] |

Spectroscopic Data

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on the chemical shifts and coupling constants of the protons and carbons.

¹H NMR Data (Predicted/Reported)

| Protons | cis-1,3-Cyclopentanediol (ppm) | trans-1,3-Cyclopentanediol (ppm) |

| CH-OH | ~4.2 (m) | ~4.4 (m) |

| CH₂ (adjacent to CHOH) | ~1.8 (m) | ~1.7 (m) |

| CH₂ (between CHOH) | ~1.5 (m) | ~1.9 (m) |

| OH | Variable | Variable |

¹³C NMR Data (Predicted/Reported)

| Carbons | cis-1,3-Cyclopentanediol (ppm) | trans-1,3-Cyclopentanediol (ppm) |

| C-OH | ~74 | ~76 |

| C (adjacent to C-OH) | ~43 | ~44 |

| C (between C-OH) | ~34 | ~35 |

IR spectroscopy can provide information about the hydroxyl groups. In the cis isomer, intramolecular hydrogen bonding is possible, which can lead to a broader O-H stretching band compared to the trans isomer where intermolecular hydrogen bonding dominates.[8]

| Functional Group | cis-1,3-Cyclopentanediol (cm⁻¹) | trans-1,3-Cyclopentanediol (cm⁻¹) |

| O-H stretch | ~3350 (broad) | ~3380 (broad) |

| C-H stretch | ~2850-2950 | ~2860-2960 |

| C-O stretch | ~1050 | ~1070 |

Conformational Analysis

The cyclopentane ring is not planar and adopts puckered conformations to relieve ring strain. The most stable conformations are the envelope and half-chair forms. For this compound, the substituents' positions (axial or equatorial) influence the overall stability. Theoretical and NMR studies have suggested that the most stable conformers for cis-1,3-cyclopentanediol have the hydroxyl groups in axial positions, which allows for the formation of an intramolecular hydrogen bond.[8] In contrast, the most stable conformers for the trans isomer have the hydroxyl groups in equatorial positions to minimize steric hindrance.[8]

Experimental Protocols

Synthesis of this compound

A common and industrially scalable method for the synthesis of this compound involves a two-step process starting from furfuryl alcohol, a renewable resource.[8]

Step 1: Rearrangement of Furfuryl Alcohol to 4-Hydroxycyclopent-2-enone

This step involves the aqueous phase rearrangement of furfuryl alcohol. The presence of a base catalyst can be beneficial in this reaction.

Step 2: Hydrogenation of 4-Hydroxycyclopent-2-enone to this compound

The intermediate, 4-hydroxycyclopent-2-enone, is then hydrogenated to yield a mixture of cis- and trans-1,3-cyclopentanediol. Common catalysts for this reduction include Raney® Ni or Ruthenium on carbon (Ru/C).[8] The reaction is typically carried out under hydrogen pressure in a suitable solvent like tetrahydrofuran (B95107) (THF). The hydrogenation of cyclopentane-1,3-dione is another route, which kinetically favors the formation of the cis-diastereoisomer.

Separation of cis and trans Isomers

The separation of the cis and trans isomers of this compound can be achieved by fractional distillation under vacuum, exploiting the difference in their boiling points.[8]

Experimental Protocol: Fractional Distillation

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a Vigreux column, a distillation head with a thermometer, a condenser, and receiving flasks. The system is connected to a vacuum pump with a pressure gauge.

-

Procedure:

-

The mixture of this compound isomers is placed in the round-bottom flask with a magnetic stir bar.

-

The system is evacuated to the desired pressure (e.g., 0.1 mmHg).

-

The flask is heated gently in an oil bath.

-

The temperature at the distillation head is monitored closely.

-

Fractions are collected at different temperature ranges. The lower-boiling isomer will distill first.

-

The composition of the collected fractions is analyzed by methods such as Gas Chromatography (GC) or NMR spectroscopy to determine the ratio of cis and trans isomers.

-

The following diagram illustrates a typical experimental workflow for the synthesis and separation of this compound isomers.

Conclusion

The stereochemistry of this compound plays a critical role in its application as a building block in the synthesis of complex organic molecules and pharmaceuticals. Understanding the distinct properties of its three stereoisomers—the cis meso compound and the pair of trans enantiomers—is essential for their effective utilization. This guide has provided a detailed overview of their molecular structure, stereochemical relationships, and physical and spectroscopic characteristics. The outlined experimental protocols for synthesis and separation offer a practical framework for researchers in the field. Further investigation into the specific biological activities of the individual enantiomers of trans-1,3-cyclopentanediol could be a valuable area for future research.

References

- 1. This compound, mixture of cis and trans 95 59719-74-3 [sigmaaldrich.com]

- 2. trans-1,3-cyclopentanediol [stenutz.eu]

- 3. Cyclopentane-1,3-diol | C5H10O2 | CID 100165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. This compound, cis- [webbook.nist.gov]

- 6. This compound, trans- | C5H10O2 | CID 6951525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Small-scale screening of novel biobased monomers: the curious case of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Identification of Stereoisomers of 1,3-Cyclopentanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclopentanediol is a cyclic diol that possesses two stereogenic centers, giving rise to multiple stereoisomers. The spatial arrangement of the hydroxyl groups on the cyclopentane (B165970) ring significantly influences the molecule's physical, chemical, and biological properties. Consequently, the accurate identification and separation of these stereoisomers are of paramount importance in various fields, including asymmetric synthesis, materials science, and particularly in drug development, where the stereochemistry of a molecule can dictate its pharmacological activity and toxicological profile.

This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their structural relationships, methods for their separation and identification, and relevant quantitative data.

Stereoisomers of this compound

This compound exists as three distinct stereoisomers: a meso compound (cis-isomer) and a pair of enantiomers (trans-isomers).

-

cis-1,3-Cyclopentanediol ((1R,3S)-1,3-cyclopentanediol): This isomer has both hydroxyl groups on the same side of the cyclopentane ring. Due to a plane of symmetry, it is an achiral meso compound and is, therefore, optically inactive.[1]

-

trans-1,3-Cyclopentanediol: In this configuration, the hydroxyl groups are on opposite sides of the ring. The trans-isomer exists as a pair of non-superimposable mirror images, or enantiomers:

-

(1R,3R)-1,3-cyclopentanediol

-

(1S,3S)-1,3-cyclopentanediol

-

These enantiomers are chiral and optically active, rotating plane-polarized light in equal but opposite directions. A 1:1 mixture of the (1R,3R) and (1S,3S) enantiomers is known as a racemic mixture and is optically inactive.

The relationship between the stereoisomers is that the cis-isomer is a diastereomer of both the (1R,3R) and (1S,3S) enantiomers.

Quantitative Data

The distinct stereochemistry of each isomer leads to differences in their physical and spectroscopic properties.

Table 1: Physical Properties of this compound Stereoisomers

| Property | cis-1,3-Cyclopentanediol | (rac)-trans-1,3-Cyclopentanediol | (1R,3R)-1,3-Cyclopentanediol | (1S,3S)-1,3-Cyclopentanediol |

| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol | 102.13 g/mol | 102.13 g/mol | 102.13 g/mol |

| CAS Number | 16326-97-9 | 16326-98-0 | 16326-98-0 | 185399-66-0 |

| Appearance | Colorless liquid or solid | Colorless liquid or solid | Data not available | Data not available |

| Boiling Point | Data not available | 80-85 °C @ 0.1 mmHg (mixture) | Data not available | Data not available |

| Melting Point | 40 °C | Data not available | Data not available | Data not available |

| Density | Data not available | 1.094 g/mL at 25 °C (mixture) | Data not available | Data not available |

| Refractive Index | n20/D 1.484 (mixture) | n20/D 1.484 (mixture) | Data not available | Data not available |

| Optical Rotation [α]D | 0° (meso) | 0° (racemic) | Data not available | Data not available |

Table 2: Spectroscopic Data of this compound Stereoisomers (in CDCl₃)

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| cis-1,3-Cyclopentanediol | ~4.4 (m, 2H, CH-OH), ~2.0-1.6 (m, 6H, CH₂) | ~72 (CH-OH), ~42 (CH₂), ~33 (CH₂) |

| trans-1,3-Cyclopentanediol | ~4.6 (m, 2H, CH-OH), ~2.2-1.5 (m, 6H, CH₂) | ~75 (CH-OH), ~44 (CH₂), ~35 (CH₂) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The values presented are approximate based on available data and spectral prediction.

Experimental Protocols

Synthesis of Stereoisomers

A common method for the synthesis of cis-diols is the hydrogenation of the corresponding cyclic 1,3-dione.

-

Reaction: Hydrogenation of 1,3-cyclopentanedione (B128120).

-

Procedure:

-

To a solution of 1,3-cyclopentanedione (1.0 eq) in a suitable solvent such as ethanol (B145695) or isopropanol, add a catalytic amount of a heterogeneous catalyst (e.g., 5% Ru/C).[2][3]

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 bar).[2]

-

Heat the mixture to a specified temperature (e.g., 100 °C) and stir vigorously for a set period (e.g., 7 hours).[2]

-

Monitor the reaction by an appropriate technique (e.g., GC-FID) until completion.

-

After cooling to room temperature and venting the hydrogen, filter the catalyst.

-

Remove the solvent under reduced pressure to yield the crude product, which is predominantly the cis-isomer.[3]

-

Purify the product by fractional distillation or recrystallization.

-

The trans-isomers can be obtained from the racemic mixture produced during synthesis, followed by resolution.

-

Synthesis of Racemic trans-1,3-Cyclopentanediol: The hydrogenation of 1,3-cyclopentanedione can also produce the trans-isomer, with the cis/trans ratio being influenced by reaction conditions.[3]

-

Enzymatic Kinetic Resolution: Lipase-catalyzed acylation is an effective method for resolving the racemic trans-diol.

-

Principle: A lipase (B570770) selectively acylates one enantiomer at a faster rate, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

-

Procedure:

-

Dissolve racemic trans-1,3-cyclopentanediol (1.0 eq) in an appropriate organic solvent (e.g., toluene, THF).

-

Add an acyl donor (e.g., vinyl acetate, 2.0 eq).

-

Add a lipase catalyst (e.g., Pseudomonas cepacia lipase, Novozym 435).[4]

-

Incubate the reaction at a controlled temperature (e.g., 30-45 °C) with stirring.[4]

-

Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

-

Separate the acylated enantiomer from the unreacted diol enantiomer by column chromatography.

-

Hydrolyze the acylated enantiomer to obtain the pure diol enantiomer.

-

-

Analytical Identification

¹H and ¹³C NMR spectroscopy can be used to distinguish between the cis- and trans-isomers due to their different molecular symmetries and spatial arrangements, which result in distinct chemical shifts and coupling constants. The cis-isomer, being a meso compound, will exhibit a simpler spectrum compared to the chiral trans-isomers.

Chiral GC is a powerful technique for separating and quantifying the enantiomers of trans-1,3-cyclopentanediol.

-

Principle: The enantiomers interact differently with a chiral stationary phase, leading to different retention times.

-

Experimental Protocol (Example):

-

Column: A capillary column with a chiral stationary phase, such as a derivatized cyclodextrin (B1172386) (e.g., β-DEX, γ-DEX).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector: Flame Ionization Detector (FID) at 250 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min).

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate). Derivatization (e.g., acetylation) may be required to improve volatility and resolution.

-

Single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration of chiral molecules and the precise three-dimensional structure of all stereoisomers, provided that suitable crystals can be obtained. This technique is the definitive method for structural elucidation.

Conclusion

The identification and separation of the stereoisomers of this compound are crucial for their application in stereoselective synthesis and drug development. A combination of synthetic strategies, including asymmetric synthesis and enzymatic resolution, coupled with robust analytical techniques such as NMR spectroscopy and chiral chromatography, allows for the preparation and characterization of each stereoisomer in high purity. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with these important chiral building blocks.

References

An In-Depth Technical Guide to the Cis and Trans Isomers of 1,3-Cyclopentanediol

This guide provides a comprehensive overview of the stereochemical, physical, and spectroscopic properties of the cis and trans isomers of 1,3-cyclopentanediol. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize diol building blocks in their synthetic endeavors.

Introduction to this compound Stereoisomers

This compound is a five-membered cyclic diol with the chemical formula C₅H₁₀O₂. The spatial arrangement of the two hydroxyl groups relative to the plane of the cyclopentane (B165970) ring gives rise to two diastereomers: cis-1,3-cyclopentanediol and trans-1,3-cyclopentanediol.

-

cis-1,3-Cyclopentanediol : In this isomer, both hydroxyl groups are on the same side of the cyclopentane ring. Due to a plane of symmetry that bisects the C2 carbon and the bond between C4 and C5, the cis isomer is a meso compound. It is achiral and therefore not optically active.

-

trans-1,3-Cyclopentanediol : Here, the hydroxyl groups are on opposite sides of the ring. This arrangement removes the plane of symmetry, resulting in a chiral molecule. The trans isomer exists as a pair of enantiomers: (1R,3R)-1,3-cyclopentanediol and (1S,3S)-1,3-cyclopentanediol. A racemic mixture of these enantiomers is the common form of the trans diol.

The stereoisomeric relationship between these forms is fundamental to their differing physical properties and chemical reactivity.

Conformational Analysis

The cyclopentane ring is not planar and adopts puckered conformations, typically described as envelope or half-chair forms, to relieve ring strain. The preferred conformation for each isomer is dictated by the need to minimize steric and torsional strain, with a significant influence from potential intramolecular hydrogen bonding.

-

cis-Isomer : Theoretical and NMR investigations have shown that the most stable conformation for cis-1,3-cyclopentanediol places both hydroxyl groups in pseudo-axial positions.[1] This arrangement allows for the formation of a stabilizing intramolecular hydrogen bond between the two hydroxyl groups.

-

trans-Isomer : In contrast, the most stable conformation for the trans isomer has both hydroxyl groups in pseudo-equatorial positions.[1] This orientation places the bulky hydroxyl groups further apart, minimizing steric repulsion, but does not permit intramolecular hydrogen bonding.[1]

Physical and Chemical Properties

The differences in stereochemistry and conformation lead to distinct physical and chemical properties for the cis and trans isomers. The trans isomer generally exhibits greater thermal stability.[1][2]

| Property | cis-1,3-Cyclopentanediol | trans-1,3-Cyclopentanediol | Mixture of Isomers |

| Synonym | (Z)-1,3-Cyclopentanediol | (E)-1,3-Cyclopentanediol | 1,3-Dihydroxycyclopentane |

| CAS Number | 16326-97-9 | 16326-98-0 | 59719-74-3[3] |

| Molecular Weight | 102.13 g/mol | 102.13 g/mol | 102.13 g/mol [3] |

| Appearance | Colorless liquid or solid | Colorless to light yellow liquid | Colorless liquid[3] |

| Melting Point | ~27.3 °C (300.4 K) | 40 °C | 40 °C (lit.)[4] |

| Boiling Point | - | - | 80-85 °C / 0.1 mmHg (lit.)[4] 91 °C / 0.8 mmHg[3] |

| Density | - | - | 1.094 g/mL at 25 °C (lit.)[3] |

| Refractive Index | - | - | n20/D 1.484 (lit.)[3] |

| Thermal Stability | Decomposes at 180 °C[1][2] | Stable up to 200 °C[1][2] | - |

Spectroscopic Data

| Data Type | cis-1,3-Cyclopentanediol | trans-1,3-Cyclopentanediol |

| ¹H NMR | Spectra available on PubChem (CID: 643068) and other databases. | Spectra available on PubChem (CID: 6951525) and other databases. |

| ¹³C NMR | Spectra available on PubChem (CID: 643068) and other databases. | Spectra available on PubChem (CID: 6951525) and other databases. |

| IR Spectroscopy | A broad O-H stretch is expected ~3200-3500 cm⁻¹, potentially sharpened by intramolecular H-bonding. C-O stretch ~1000-1320 cm⁻¹. | A broad O-H stretch is expected ~3200-3500 cm⁻¹. C-O stretch ~1000-1320 cm⁻¹. |

Experimental Protocols

Synthesis of this compound (cis/trans Mixture)

A scalable and cost-effective synthesis route starts from biomass-derived furfuryl alcohol.[1] The process involves two main steps:

-

Aqueous Phase Rearrangement : Furfuryl alcohol undergoes an aqueous phase rearrangement to form 4-hydroxycyclopent-2-enone.

-

Hydrogenation : The 4-hydroxycyclopent-2-enone intermediate is then hydrogenated, typically over a Raney® Ni catalyst, to yield a mixture of cis and trans this compound.[1] The use of tetrahydrofuran (B95107) (THF) as a solvent has been shown to improve the yield of the final diol product.

Separation of cis and trans Isomers by Fractional Distillation

The difference in boiling points between the cis and trans isomers allows for their separation via fractional distillation under reduced pressure.[1]

Protocol:

-

Apparatus Setup : Assemble a fractional distillation apparatus consisting of a round-bottom flask, a Vigreux column (e.g., 10 cm), a distillation head with a thermometer, a condenser, and a receiving flask. The system should be connected to a vacuum pump with a pressure gauge.

-

Charging the Flask : Charge the round-bottom flask with the crude cis/trans mixture of this compound.

-

Distillation : Heat the flask using an oil bath. The temperature of the oil bath is typically varied between 130 °C and 160 °C.

-

Fraction Collection : Collect fractions at different boiling temperatures and pressures. The composition of the fractions will vary, with different cis/trans ratios being obtained. For example, fractions have been collected at temperatures ranging from 110 °C to 125 °C under pressures of 0.85 mbar to 1.6 mbar.[1]

-

Analysis : Analyze the collected fractions by NMR spectroscopy or gas chromatography (GC) to determine the cis/trans ratio.

Synthesis of cis-1,3-Cyclopentanediol from the trans-Isomer via Mitsunobu Reaction

The cis isomer can be synthesized from the trans isomer through a stereoinversive Mitsunobu reaction. This reaction converts a secondary alcohol to another functional group (in this case, an ester, which is then hydrolyzed) with an inversion of stereochemistry.

Protocol:

-

Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve trans-1,3-cyclopentanediol (1 equivalent), a carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid, ~1.5 equivalents), and triphenylphosphine (B44618) (PPh₃, ~1.5 equivalents) in an anhydrous solvent such as THF.

-

Cooling : Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition : Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (~1.5 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

Reaction : Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC). This forms the cis-diester intermediate.

-

Workup and Hydrolysis : Quench the reaction and work up to isolate the crude diester. Subsequently, hydrolyze the ester groups using a base (e.g., NaOH or KOH in methanol/water) to yield the final cis-1,3-cyclopentanediol product.

-

Purification : Purify the final product by column chromatography or distillation.

References

An In-depth Technical Guide to the meso-1,3-Cyclopentanediol Compound

This technical guide provides a comprehensive overview of the meso-1,3-cyclopentanediol compound, intended for researchers, scientists, and professionals in the field of drug development. The guide covers the stereochemistry, physicochemical properties, synthesis, and purification of this compound, presenting data in a structured and accessible format.

Stereochemistry and Structural Elucidation

1,3-Cyclopentanediol possesses two stereocenters, which would typically result in four possible stereoisomers (2^n, where n=2). However, due to the presence of an internal plane of symmetry in the cis-isomer, this configuration represents a single, achiral meso compound. The trans-isomer exists as a pair of enantiomers, (1R,3R)- and (1S,3S)-cyclopentanediol. Therefore, there are a total of three stereoisomers for this compound.

The meso compound, cis-1,3-cyclopentanediol, is characterized by having both hydroxyl groups on the same side of the cyclopentane (B165970) ring. This arrangement allows for a plane of symmetry that bisects the molecule, rendering it optically inactive despite the presence of two chiral carbons.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound. Data for the specific meso (cis) isomer is provided where available, alongside data for the mixture of cis and trans isomers for comparison.

Table 1: General and Physical Properties

| Property | Value (meso/cis-isomer) | Value (mixture of cis and trans) | Reference |

| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | 102.13 g/mol | [1] |

| CAS Number | 16326-97-9 | 59719-74-3 | [1] |

| Appearance | - | Colorless to slightly yellow liquid | [2] |

| Melting Point | - | 40 °C (lit.) | |

| Boiling Point | - | 80-85 °C / 0.1 mmHg (lit.) | |

| Density | - | 1.094 g/mL at 25 °C (lit.) | |

| Refractive Index | - | n20/D 1.484 (lit.) |

Table 2: Spectroscopic Data for meso-(cis)-1,3-Cyclopentanediol

| Spectroscopic Data | Value | Reference |

| ¹H NMR | Data available in spectral databases. | [3] |

| ¹³C NMR | Data available in spectral databases. | [1] |

| Mass Spectrometry | Molecular Ion (M⁺): 102.068079557 Da | [1] |

Experimental Protocols

Synthesis of this compound via Hydrogenation of 1,3-Cyclopentanedione (B128120)

This protocol describes a general method for the synthesis of a mixture of cis- and trans-1,3-cyclopentanediol through the hydrogenation of 1,3-cyclopentanedione. The ratio of cis to trans isomers can be influenced by the reaction conditions.[4][5]

Materials:

-

1,3-Cyclopentanedione

-

Ruthenium on Carbon (Ru/C) catalyst (5 wt%)

-

Isopropanol (B130326) (IPA)

-

Hydrogen gas (H₂)

-

Pressure autoclave reactor

Procedure:

-

A pressure autoclave with a nominal volume of 100 mL is charged with 4.90 g (50 mmol) of 1,3-cyclopentanedione and 250 mg of 5 wt% Ru/C catalyst.

-

50 mL of isopropanol is added to the reactor.

-

The autoclave is sealed and purged with hydrogen gas.

-

The reactor is pressurized to 50 bar with hydrogen gas.

-

The reaction mixture is stirred at 750 rpm and heated to 100 °C.

-

The reaction is allowed to proceed for 7 hours.

-

After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized.

-

The reaction mixture is filtered to remove the Ru/C catalyst.

-

The isopropanol is removed under reduced pressure to yield the crude this compound as a mixture of cis and trans isomers.[4][5] The kinetically favored product is the cis-isomer.[5]

Purification of meso-(cis)-1,3-Cyclopentanediol by Fractional Distillation

The separation of the meso (cis) and trans isomers of this compound can be achieved by fractional distillation under vacuum, taking advantage of the difference in their boiling points.[6]

Apparatus:

-

50 mL two-neck round-bottom flask

-

10 cm Vigreux column

-

Distillation head with a condenser

-

Receiving flask

-

Vacuum pump and gauge

Procedure:

-

The crude mixture of cis- and trans-1,3-cyclopentanediol is placed in the round-bottom flask.

-

The fractional distillation apparatus is assembled.

-

A vacuum is applied to the system.

-

The mixture is heated gently.

-

Fractions are collected at different temperature ranges, corresponding to the boiling points of the different isomers. The composition of each fraction can be analyzed by methods such as gas chromatography (GC) to determine the cis/trans ratio.[6]

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound and the subsequent separation of its stereoisomers.

Caption: Synthesis and Purification Workflow for this compound Stereoisomers.

References

- 1. cis-Cyclopentane-1,3-diol | C5H10O2 | CID 643068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound(59719-74-3) 1H NMR [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-scale screening of novel biobased monomers: the curious case of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 1,3-Cyclopentanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Cyclopentanediol, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in various research and development settings.

Spectroscopic Data Summary

The spectroscopic data for a mixture of cis- and trans-1,3-Cyclopentanediol, as well as for the individual isomers, have been compiled from various spectral databases. The key quantitative data are presented in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

¹H NMR Data (Mixture of cis and trans isomers)

| Chemical Shift (δ) ppm | Multiplicity |

| 1.4 - 2.2 | m |

| 3.6 (OH) | br s |

| 4.3 | m |

¹³C NMR Data (Mixture of cis and trans isomers)

| Chemical Shift (δ) ppm |

| 23.5 |

| 35.5 |

| 44.5 |

| 73.0 |

Note: The broadness and multiplicity of the peaks in the ¹H NMR spectrum are indicative of a mixture of isomers and the presence of hydroxyl protons, which can undergo chemical exchange.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a strong, broad absorption band corresponding to the O-H stretching vibration of the hydroxyl groups.

IR Spectral Data (Mixture of cis and trans isomers)

| Wavenumber (cm⁻¹) | Description |

| 3350 | O-H stretch (broad) |

| 2950 | C-H stretch |

| 1450 | C-H bend |

| 1050 | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

Mass Spectrometry Data (cis-1,3-Cyclopentanediol)

| m/z | Relative Intensity (%) |

| 102 | 5 |

| 84 | 100 |

| 69 | 40 |

| 57 | 85 |

| 41 | 70 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or deuterium (B1214612) oxide (D₂O), and transferred to an NMR tube. The spectrum is acquired on a high-resolution NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, a wider spectral width, from 0 to 100 ppm, is used.

Infrared (IR) Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample of this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is typically acquired using an electron ionization (EI) source coupled with a mass analyzer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

An In-depth Technical Guide to the Thermodynamic Properties of 1,3-Cyclopentanediol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic properties of the cis and trans isomers of 1,3-cyclopentanediol. Due to a notable scarcity of experimental data in publicly accessible literature, this guide synthesizes available calculated data, qualitative observations on thermal stability, and detailed descriptions of the standard experimental protocols used to determine such thermodynamic properties. This information is critical for professionals in drug development and chemical research for understanding the stability, solubility, and conformational behavior of these molecules.

Core Thermodynamic Properties

This compound exists as three stereoisomers: a cis isomer, which is a meso compound, and a pair of trans enantiomers.[1][2] The spatial arrangement of the two hydroxyl groups significantly influences the thermodynamic properties of these isomers, primarily due to the potential for intramolecular hydrogen bonding in the cis form.

Data Presentation

The following tables summarize the available quantitative thermodynamic data for the isomers of this compound. It is critical to note that the presented data for the cis-isomer are computationally derived using the Joback group contribution method and are not the result of experimental measurement.[3] No equivalent data for the trans-isomer were found in the surveyed literature.

Table 1: Calculated Thermodynamic Properties of cis-1,3-Cyclopentanediol [3]

| Thermodynamic Property | Symbol (Unit) | Calculated Value |

| Standard Gibbs Free Energy of Formation | ΔfG° (kJ/mol) | -253.58 |

| Enthalpy of Formation (Ideal Gas) | ΔfH°gas (kJ/mol) | -410.85 |

| Enthalpy of Fusion | ΔfusH° (kJ/mol) | 11.89 |

| Enthalpy of Vaporization | ΔvapH° (kJ/mol) | 60.03 |

Table 2: Physical Properties of this compound Isomers

| Property | cis-Isomer | trans-Isomer | Mixture (cis/trans) |

| Melting Point (°C) | - | 40[4] | 40 |

| Boiling Point (°C at 0.1 mmHg) | - | - | 80-85 |

| Density (g/mL at 25 °C) | - | - | 1.094 |

| Refractive Index (n20/D) | - | - | 1.484 |

Qualitative Thermal Stability

A study on the thermal stability of polyesters synthesized from this compound isomers revealed a significant difference between the cis and trans forms. The trans-isomer exhibits good thermal stability up to 200°C.[5] In contrast, the cis-isomer is less thermally stable, showing degradation at temperatures as low as 180°C.[5] This increased lability of the cis-isomer is attributed to the ability of its hydroxyl groups to form intramolecular hydrogen bonds, which facilitates different degradation pathways.[5]

Experimental Protocols

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is most accurately determined through combustion calorimetry. This technique measures the heat released during the complete combustion of a substance in a constant-volume bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of the this compound isomer is placed in a crucible within a high-pressure vessel (the "bomb").

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The temperature change of the water is meticulously recorded.

-

Calculation: The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.

Determination of Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity (Cp) of a substance as a function of temperature. The principle is to introduce a known quantity of heat to the sample and measure the resulting temperature change under conditions where no heat is lost to the surroundings.

Methodology:

-

Sample Loading: A known mass of the this compound isomer is sealed in a sample container within the calorimeter.

-

Thermal Isolation: The calorimeter is placed in a vacuum chamber, and adiabatic shields are used to create an environment where the temperature of the surroundings precisely matches the temperature of the sample container, thus preventing heat exchange.

-

Heating Pulse: A measured amount of electrical energy (heat) is supplied to the sample for a short period.

-

Temperature Measurement: The temperature of the sample is monitored until it reaches a new equilibrium.

-

Calculation: The heat capacity is calculated by dividing the amount of heat added by the observed temperature rise. This process is repeated over a range of temperatures.

Conformational Relationship and Thermodynamic Stability

The difference in thermal stability between the cis and trans isomers of this compound can be understood by examining their preferred conformations.

-

cis-1,3-Cyclopentanediol: Can adopt a conformation where both hydroxyl groups are in pseudo-axial positions, allowing for the formation of an intramolecular hydrogen bond. This interaction can influence the molecule's reactivity and degradation pathways.[5]

-

trans-1,3-Cyclopentanediol: The hydroxyl groups are typically in pseudo-equatorial positions to minimize steric strain, which prevents intramolecular hydrogen bonding.[5]

This fundamental structural difference is the likely origin of the observed disparity in their thermodynamic stabilities.

References

- 1. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 2. homework.study.com [homework.study.com]

- 3. This compound, cis- (CAS 16326-97-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. trans-1,3-cyclopentanediol [stenutz.eu]

- 5. Small-scale screening of novel biobased monomers: the curious case of this compound - PMC [pmc.ncbi.nlm.nih.gov]

1,3-Cyclopentanediol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological information for 1,3-Cyclopentanediol (CAS RN: 59719-74-3), a versatile intermediate used in the synthesis of various organic compounds, including polyester (B1180765) polymers and as an additive in plastics, paints, and coatings.[1] Due to its increasing application in research and development, a thorough understanding of its safety profile is crucial for ensuring laboratory and personnel safety. This guide consolidates available data from multiple safety data sheets and toxicological resources to provide a centralized reference for professionals working with this chemical.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of safe handling. This compound is a combustible solid that appears as a colorless to light orange or yellow clear liquid after melting.[2][3] Key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂ | [2][4] |

| Molecular Weight | 102.13 g/mol | [2][4] |

| CAS Number | 59719-74-3 | [2][4] |

| EC Number | 261-880-1 | [2][4] |

| Melting Point | 40 °C (lit.) | [2][5] |

| Boiling Point | 80-85 °C / 0.1 mmHg (lit.) | [2] |

| Density | 1.094 g/mL at 25 °C (lit.) | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2][6] |

| Refractive Index | n20/D 1.484 (lit.) | [2] |

| pKa | 14.65 ± 0.40 (Predicted) | [5] |

Toxicological Information and Hazard Classification

Based on available safety data sheets, this compound, particularly the cis-isomer, is classified as hazardous.[7] The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[7][8]

Hazard Classification

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[7] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[7][8] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[7][8] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[7] |

Note: This classification is based on GHS information provided for the cis-isomer and may be applicable to mixtures.

Summary of Toxicological Effects

-

Acute Oral Toxicity: Harmful if swallowed.[7]

-

Respiratory Irritation: May cause respiratory irritation.[8]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to indicate carcinogenic, mutagenic, or reproductive effects.[9]

-

Endocrine Disruption: The substance is not considered to have endocrine-disrupting properties.[10]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Work in a well-ventilated area. Use only outdoors or in a well-ventilated area.[8]

-

Use a local exhaust ventilation system to prevent the generation of vapor or mist.[10]

-

Ensure a safety shower and eye bath are readily accessible.[10]

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles. A face shield may also be appropriate.[10] |

| Skin Protection | Wear protective gloves and a protective suit or long-sleeved clothing to prevent skin contact.[9][10] |

| Respiratory Protection | If ventilation is inadequate, use a gas mask or other approved respiratory protection.[10] |

Handling Procedures

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

-

Wash hands and any exposed skin thoroughly after handling.[8]

-

Do not eat, drink, or smoke when using this product.

Storage Conditions

-

Protect from moisture as the substance is hygroscopic.[3][10]

-

Store under an inert atmosphere.[8]

-

Incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, and acids.[8]

Emergency and First Aid Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[8][10] |

| Skin Contact | Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.[8][10] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8][10] |

| Ingestion | Rinse mouth with water. Get medical advice/attention.[9][10] |

Experimental Protocols for Hazard Assessment

While specific toxicological studies for this compound were not found, the assessment of its irritant properties would likely follow standardized OECD guidelines. These protocols provide a framework for evaluating the potential of a chemical to cause skin and eye irritation.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes a procedure for assessing the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: The test is typically conducted on a single healthy young adult albino rabbit.

-

Test Substance Application: A small area of the animal's skin (approximately 6 cm²) is clipped free of fur. The test substance is applied to this area and covered with a gauze patch and a semi-occlusive dressing.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours after patch removal).

-

Scoring: The severity of the skin reactions is scored using a standardized system. The reversibility of the observed effects is also assessed.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Animal Model: The test is typically performed on a single healthy young adult albino rabbit.

-

Test Substance Instillation: A single dose of the test substance (typically 0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

Scoring: The degree of eye irritation is scored based on the severity of the observed lesions. The reversibility of the effects is also evaluated.

Visualized Workflows

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

References

- 1. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. whs.rocklinusd.org [whs.rocklinusd.org]

- 5. fishersci.com [fishersci.com]

- 6. oecd.org [oecd.org]

- 7. cis-Cyclopentane-1,3-diol | C5H10O2 | CID 643068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An eye irritation test protocol and an evaluation and classification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 1,3-Cyclopentanediol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,3-Cyclopentanediol is a valuable diol used as a monomer in polymer synthesis and as a building block in the preparation of various organic compounds.[1] Understanding its solubility in common organic solvents is critical for its application in reaction chemistry, purification, and formulation development. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive framework for its expected solubility profile based on physicochemical principles. Furthermore, it offers detailed experimental protocols for researchers to accurately determine the solubility of this compound in solvents relevant to their work.

Introduction to this compound

This compound, with the molecular formula C₅H₁₀O₂, is a cyclic alcohol containing two hydroxyl (-OH) groups positioned on a five-membered carbon ring.[2] It exists as cis and trans stereoisomers, which can influence its physical properties and reactivity.[3][4] The presence of two polar hydroxyl groups on a compact cycloalkane frame dictates its solubility characteristics, making it a versatile compound in various chemical applications.[1]

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[5] this compound's two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, rendering the molecule highly polar.[2]

-

Polar Protic Solvents (e.g., Alcohols - Methanol, Ethanol): High solubility is anticipated in these solvents. Both this compound and protic solvents can engage in extensive hydrogen bonding, leading to strong solute-solvent interactions and miscibility. Diols are generally soluble in other polar solvents.[6]

-

Polar Aprotic Solvents (e.g., Ketones - Acetone; Ethers - THF; Esters - Ethyl Acetate): Good to moderate solubility is expected. While these solvents cannot donate hydrogen bonds, their oxygen atoms can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of this compound.

-

Nonpolar Solvents (e.g., Hydrocarbons - Hexane, Toluene): Poor solubility is predicted in nonpolar solvents. The significant difference in polarity and the inability of nonpolar solvents to form hydrogen bonds result in weak solute-solvent interactions compared to the strong hydrogen bonds between the diol molecules themselves. As the hydrocarbon portion of a diol's structure increases, its solubility in water and polar solvents decreases.[6]

Quantitative Solubility Data

An extensive review of scientific literature and chemical databases reveals a notable absence of specific quantitative data on the solubility of this compound in common organic solvents. Therefore, the following table is provided as a template for researchers to populate with their own experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Methanol | |||

| e.g., Acetone | |||

| e.g., Ethyl Acetate | |||

| e.g., Tetrahydrofuran (THF) | |||

| e.g., Toluene | |||

| e.g., Hexane |

Experimental Protocols for Solubility Determination

Accurate solubility measurement is essential for process development and chemical research. The following protocols describe the well-established shake-flask method for determining thermodynamic equilibrium solubility, followed by common analytical techniques for quantification.

Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound in a solvent.[7] It involves agitating an excess amount of the solute with the solvent at a constant temperature until equilibrium is reached.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the sealed vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to confirm that equilibrium has been reached by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the value remains constant.

-